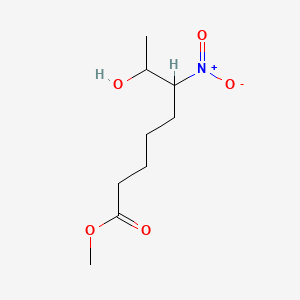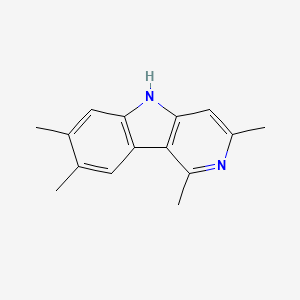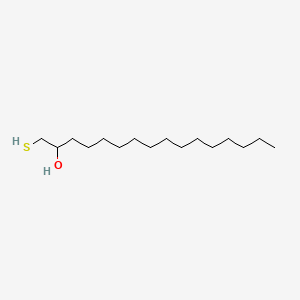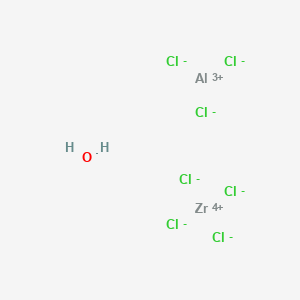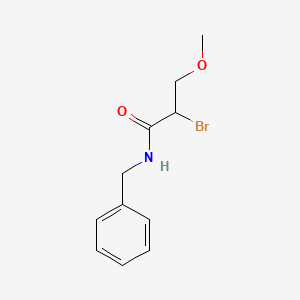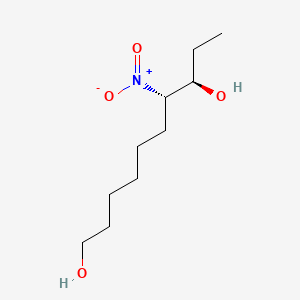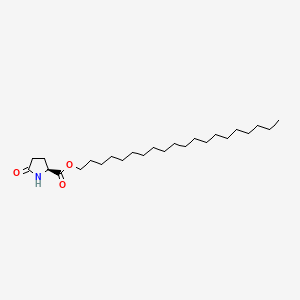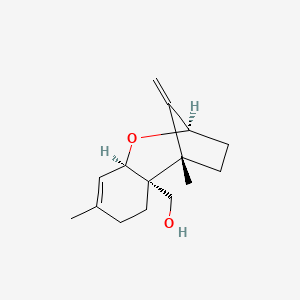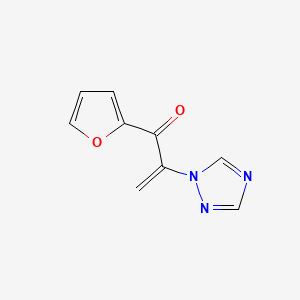
2-Propen-1-one, 1-(2-furanyl)-2-(1H-1,2,4-triazol-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propen-1-one, 1-(2-furanyl)-2-(1H-1,2,4-triazol-1-yl)- est un composé organique qui présente une combinaison unique d'un cycle furane et d'un cycle triazole
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2-Propen-1-one, 1-(2-furanyl)-2-(1H-1,2,4-triazol-1-yl)- implique généralement les étapes suivantes :
Formation du cycle furane : Le cycle furane peut être synthétisé par la cyclisation de composés 1,4-dicarbonylés.
Formation du cycle triazole : Le cycle triazole est généralement formé par une réaction de cycloaddition dipolaire 1,3 entre un azide et un alcyne.
Couplage des cycles : L'étape finale implique le couplage des cycles furane et triazole par un lien propénone. Ceci peut être réalisé à l'aide de divers réactifs de couplage et catalyseurs, tels que des réactions de couplage croisé catalysées par le palladium.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer :
Traitement par lots : Utilisation de réacteurs à grande échelle pour réaliser les étapes de synthèse séquentiellement.
Traitement en continu : Mise en œuvre de réacteurs à flux continu pour améliorer l'efficacité réactionnelle et la scalabilité.
Analyse Des Réactions Chimiques
Types de réactions
2-Propen-1-one, 1-(2-furanyl)-2-(1H-1,2,4-triazol-1-yl)- peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools ou amines correspondants.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs comme les halogènes ou les agents alkylants peuvent faciliter les réactions de substitution.
Principaux produits
Produits d'oxydation : Oxydes ou acides carboxyliques.
Produits de réduction : Alcools ou amines.
Produits de substitution : Dérivés halogénés ou alkylés.
4. Applications de la recherche scientifique
2-Propen-1-one, 1-(2-furanyl)-2-(1H-1,2,4-triazol-1-yl)- a plusieurs applications dans la recherche scientifique :
Chimie médicinale : Le composé est étudié pour son potentiel en tant qu'agent antifongique ou antibactérien en raison de la présence du cycle triazole.
Science des matériaux : Il est étudié pour une utilisation dans le développement de nouveaux matériaux avec des propriétés électroniques ou optiques uniques.
Études biologiques : Le composé est utilisé dans divers tests biologiques pour étudier ses effets sur les processus cellulaires.
5. Mécanisme d'action
Le mécanisme d'action de 2-Propen-1-one, 1-(2-furanyl)-2-(1H-1,2,4-triazol-1-yl)- implique :
Cibles moléculaires : Le composé peut cibler des enzymes ou des récepteurs spécifiques dans les systèmes biologiques.
Voies impliquées : Il peut moduler les voies biochimiques, conduisant à ses effets biologiques observés.
Applications De Recherche Scientifique
2-Propen-1-one, 1-(2-furanyl)-2-(1H-1,2,4-triazol-1-yl)- has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antifungal or antibacterial agent due to the presence of the triazole ring.
Materials Science: It is explored for use in the development of new materials with unique electronic or optical properties.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes.
Mécanisme D'action
The mechanism of action of 2-Propen-1-one, 1-(2-furanyl)-2-(1H-1,2,4-triazol-1-yl)- involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Propen-1-one, 1-(2-furanyl)-2-(1H-1,2,3-triazol-1-yl)- : Structure similaire mais avec un cycle triazole différent.
2-Propen-1-one, 1-(2-thienyl)-2-(1H-1,2,4-triazol-1-yl)- : Structure similaire mais avec un cycle thiophène au lieu d'un cycle furane.
Unicité
Combinaison unique : La combinaison d'un cycle furane et d'un cycle 1,2,4-triazole dans 2-Propen-1-one, 1-(2-furanyl)-2-(1H-1,2,4-triazol-1-yl)- est unique et contribue à ses propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
104940-94-5 |
|---|---|
Formule moléculaire |
C9H7N3O2 |
Poids moléculaire |
189.17 g/mol |
Nom IUPAC |
1-(furan-2-yl)-2-(1,2,4-triazol-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C9H7N3O2/c1-7(12-6-10-5-11-12)9(13)8-3-2-4-14-8/h2-6H,1H2 |
Clé InChI |
DDMSTRISGJPODO-UHFFFAOYSA-N |
SMILES canonique |
C=C(C(=O)C1=CC=CO1)N2C=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


